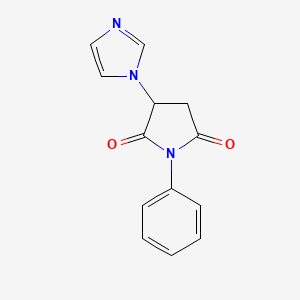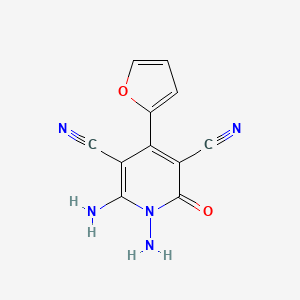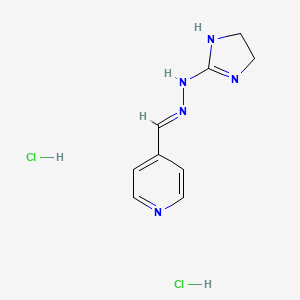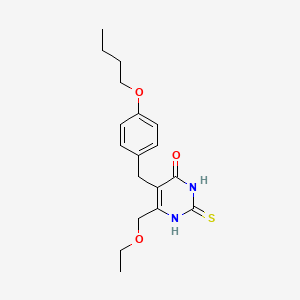
3-(1H-imidazol-1-yl)-1-phenyl-2,5-pyrrolidinedione
Übersicht
Beschreibung
The compound “3-(1H-imidazol-1-yl)-1-phenyl-2,5-pyrrolidinedione” is an imidazole derivative. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . Imidazole derivatives have been extensively studied due to their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of imidazole derivatives often involves the condensation reaction of appropriate precursors .Molecular Structure Analysis
The molecular structure of imidazole derivatives can be characterized by various spectroscopic methods such as Fourier transform infrared (FTIR), proton and carbon-13 nuclear magnetic resonance (1H- and 13C-NMR) . Single crystal X-ray analysis can also be used to determine the solid-state conformation of the molecule .Chemical Reactions Analysis
Imidazole derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in reactions with various electrophiles and nucleophiles, and can also undergo oxidation and reduction reactions .Physical And Chemical Properties Analysis
Imidazole derivatives typically exhibit amphoteric properties, showing both acidic and basic characteristics . They are usually white or colorless solids that are highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Electronic Material Development
- Optimized Electron-Transport Materials : The incorporation of pyridine rings into phenanthroimidazole derivatives, closely related to the chemical structure of 3-(1H-imidazol-1-yl)-1-phenyl-2,5-pyrrolidinedione, has shown promising results in the development of electron-transport materials (ETMs) for OLEDs. These ETMs demonstrate improved photophysical properties and electron mobilities, making them viable for highly efficient and low roll-off sky blue fluorescent OLEDs (Wang et al., 2015).
Chemical Synthesis Techniques
- Pyrrolo-imidazo[1,2-a]pyridine Scaffolds : A novel strategy for constructing 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine backbones has been developed, starting from the coupling of N-tosylhydrazones with imidazopyridines. This methodology provides rapid access to diverse small molecules, useful in the field of diversity-oriented synthesis (Zhang et al., 2019).
Pharmaceutical Research
- Discovery of Potent Inhibitors : A study involving compounds with a structure related to this compound led to the discovery of a novel inhibitor, ARQ 092, which shows high potency against AKT kinases. This compound inhibits tumor growth in a human xenograft mouse model of endometrial adenocarcinoma, indicating its potential in cancer therapy (Lapierre et al., 2016).
Material Science
- Synthesis of Low-Cost Emitters with Large Stokes' Shift : The synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which are structurally similar to the compound , has been achieved. These compounds exhibit remarkable Stokes' shift range, making them suitable for use in the creation of luminescent materials (Volpi et al., 2017).
Corrosion Inhibition
- Schiff Bases as Corrosion Inhibitors : New Schiff bases based on imidazo[1,2-a]pyridine, closely related to this compound, have been studied for their ability to inhibit the corrosion of mild steel in acidic environments. This research contributes to the development of effective corrosion inhibitors (El Aatiaoui et al., 2021).
Wirkmechanismus
The mechanism of action of imidazole derivatives often involves interactions with biological targets. For example, some imidazole derivatives have shown potent anti-Candida activity, suggesting that they may interact with biological targets involved in the growth and proliferation of Candida species .
Safety and Hazards
Zukünftige Richtungen
Given the broad range of biological activities exhibited by imidazole derivatives, there is significant interest in the development of new imidazole-based drugs . Future research will likely focus on the design and synthesis of novel imidazole derivatives with improved efficacy and safety profiles .
Eigenschaften
IUPAC Name |
3-imidazol-1-yl-1-phenylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c17-12-8-11(15-7-6-14-9-15)13(18)16(12)10-4-2-1-3-5-10/h1-7,9,11H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXUXHFJNATWOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389616 | |
| Record name | 3-Imidazol-1-yl-1-phenyl-pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5234-51-5 | |
| Record name | 3-Imidazol-1-yl-1-phenyl-pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[(2-methoxy-1-naphthyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B3831434.png)
![4,6-dimethyl-2-oxo-1-[(3-thienylmethylene)amino]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B3831440.png)

![1-(3-bromophenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3831454.png)
![1-(3-chlorophenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3831459.png)

![3'-bromo-4'-imino-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carbonitrile](/img/structure/B3831485.png)
![2',2'-dimethyl-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one](/img/structure/B3831499.png)
![[5-(1-phenylcyclopentyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B3831500.png)




![4'-({[5-(3-hydroxy-1-adamantyl)-2-methylphenyl]imino}methyl)-4-biphenylyl acetate](/img/structure/B3831536.png)